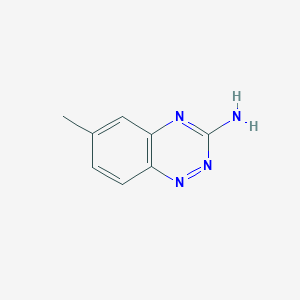
7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is a derivative of coumarin, a class of compounds known for their aromatic properties and diverse applications in various fields. This compound is characterized by the presence of a dimethylamino group, an oxo group, and a benzopyran ring structure, which contribute to its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde typically involves the reaction of 3-(dimethylamino)phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous zinc chloride. The reaction is carried out under reflux conditions in absolute ethanol, leading to the formation of the desired coumarin derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted coumarins, reduced alcohol derivatives, and oxidized carboxylic acids .
Wissenschaftliche Forschungsanwendungen
7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the synthesis of other heterocyclic compounds.
Biology: Employed in the study of enzyme interactions and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, optical brighteners, and as a precursor for various chemical syntheses
Wirkmechanismus
The mechanism of action of 7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, affecting their activity.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxycoumarin: Another coumarin derivative with hydroxyl substitution.
4-Dimethylaminobenzaldehyde: Similar structure but lacks the benzopyran ring.
Dimethylaminoquinolines: Compounds with a quinoline ring and dimethylamino group.
Uniqueness
7-(Dimethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorescence properties and ability to undergo diverse chemical reactions make it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
57597-39-4 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
7-(dimethylamino)-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-13(2)10-4-3-8-5-9(7-14)12(15)16-11(8)6-10/h3-7H,1-2H3 |
InChI-Schlüssel |
RHZUYJDKHFJVGH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C(=O)O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)

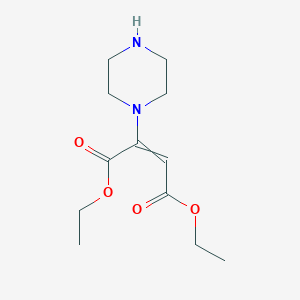
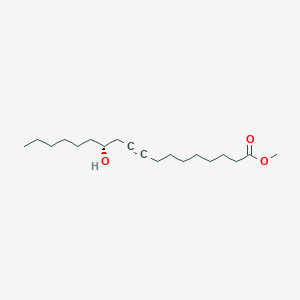
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)
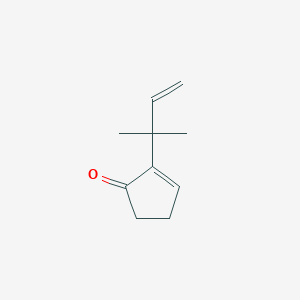
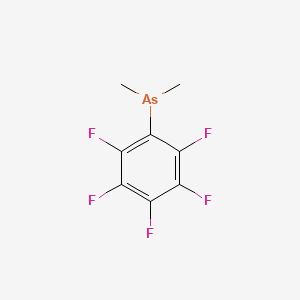

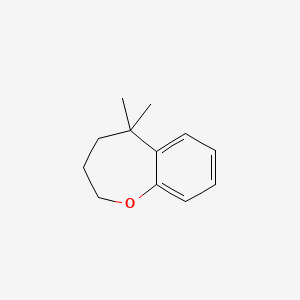
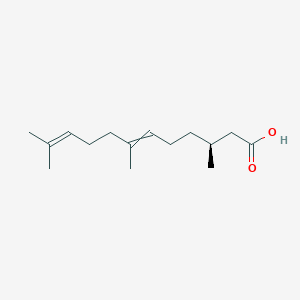
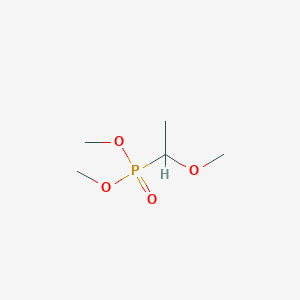
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)

